Cas no 76154-76-2 (N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine)
N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine,N1,N4-bis(2,4-dimethylphenyl)-
- 1-N,4-N-bis(2,4-dimethylphenyl)benzene-1,4-diamine
- DXPD
- 1,4-Benzenediamine,N,N'-bis(2,4-dimethylphenyl)- (9CI)
- N,N'-Bis(2,4-dimethylphenyl)-1,4-phenylenediamine
- Txpd,oekanal(N-(p-tolyl)-N'-(3,5-xylyl)-p-phenylenediamine)
- DTXSID10617244
- 76154-76-2
- DXPD, analytical standard
- SCHEMBL1921159
- N~1~,N~4~-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
- N1,N4-BIS(2,4-DIMETHYLPHENYL)BENZENE-1,4-DIAMINE
- N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
-
- Inchi: 1S/C22H24N2/c1-15-5-11-21(17(3)13-15)23-19-7-9-20(10-8-19)24-22-12-6-16(2)14-18(22)4/h5-14,23-24H,1-4H3
- InChI Key: RFFXHZVNHOVMKO-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)NC1C=CC(C)=CC=1C)C1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 316.19412
- Monoisotopic Mass: 316.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 24.1Ų
Experimental Properties
- PSA: 24.06
N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B592206-1mg |
N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine |
76154-76-2 | 1mg |
$ 190.00 | 2023-04-18 | ||
| TRC | B592206-10mg |
N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine |
76154-76-2 | 10mg |
$ 1499.00 | 2023-04-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-234848-50 mg |
DXPD, |
76154-76-2 | 50mg |
¥2,482.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-234848-50mg |
DXPD, |
76154-76-2 | 50mg |
¥2482.00 | 2023-09-05 | ||
| A2B Chem LLC | AC68953-20mg |
DXPD |
76154-76-2 | 20mg |
$549.00 | 2024-04-19 |
N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine
Professional Introduction to N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine (CAS No. 76154-76-2)
N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 76154-76-2, has garnered considerable attention due to its potential in various scientific and industrial applications.
The molecular structure of N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine consists of a benzene ring substituted with two amino groups at the 1 and 4 positions, further modified with two 2,4-dimethylphenyl groups. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for numerous chemical synthesis processes.
In recent years, N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine has been extensively studied for its role in the development of advanced materials and pharmaceuticals. Its ability to act as a building block in organic synthesis has led to its incorporation into various complex molecules with potential therapeutic benefits. The compound's stability and reactivity under different conditions make it particularly useful in catalytic processes and as an intermediate in the synthesis of more complex organic compounds.
One of the most notable applications of N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine is in the field of polymer science. Researchers have explored its use as a monomer or crosslinking agent to create novel polymers with enhanced mechanical and thermal properties. These polymers are being investigated for use in high-performance coatings, adhesives, and composite materials that require exceptional durability and resistance to environmental stressors.
The pharmaceutical industry has also shown interest in N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine due to its potential as a precursor for bioactive molecules. Studies have demonstrated its utility in synthesizing derivatives that exhibit promising biological activities. For instance, researchers have modified the compound to develop potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The ability to fine-tune the molecular structure of these derivatives allows for the customization of their pharmacological properties.
Recent advancements in computational chemistry have further enhanced the understanding of N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine's reactivity and interaction with other molecules. Molecular modeling techniques have been employed to predict how this compound behaves in various chemical environments, providing insights that guide experimental design. These computational studies have helped identify new synthetic pathways and optimized reaction conditions for its production.
The environmental impact of using N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine as a chemical intermediate has also been a focus of research. Efforts have been made to develop greener synthetic methods that minimize waste and reduce energy consumption. These sustainable approaches align with the growing demand for environmentally responsible practices in chemical manufacturing.
In conclusion, N1,N4-Bis(2,4-dimethylphenyl)benzene-1,4-diamine (CAS No. 76154-76-2) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features and functional properties make it indispensable in organic synthesis, polymer science, and pharmaceutical development. As research continues to uncover new possibilities for this compound, its significance in advancing technological and medical innovations is likely to grow even further.
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